6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists often face inconsistent SAR due to annular tautomerism in pyrazole-containing building blocks. 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (CAS 1184914-71-3) eliminates this variability: the N-methyl group locks a single tautomeric form, while the 6-bromo substituent provides an optimal handle for Suzuki, Buchwald-Hartwig, and Ullmann couplings. • Single defined species in solution - N-Me prevents 1H/2H tautomerism • 6-Br enables late-stage diversification with superior leaving-group ability vs Cl • LogP 3.40, PSA 30.71 Ų - favorable CNS drug-likeness profile Supplied at 97% purity with rapid global shipping.

Molecular Formula C13H10BrN3
Molecular Weight 288.14 g/mol
CAS No. 1184914-71-3
Cat. No. B1519469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline
CAS1184914-71-3
Molecular FormulaC13H10BrN3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)Br
InChIInChI=1S/C13H10BrN3/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,1H3
InChIKeyLOCJBBZLDUXSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline: Kinase-Targeted Building Block


6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (CAS 1184914-71-3) is a heterocyclic building block combining a quinoline core with a 1-methylpyrazole substituent at the 3-position and a bromine atom at the 6-position. It is supplied as a research chemical with a purity of 97% . The compound possesses a molecular weight of 288.14 g/mol, a calculated LogP of 3.40, and a polar surface area (PSA) of 30.71 Ų . The 6-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the N-methyl group on the pyrazole prevents annular tautomerism, ensuring a single, well-defined molecular species in solution. This scaffold is structurally related to the privileged 3H-pyrazolo[4,3-f]quinoline kinase inhibitor core, which has demonstrated potent inhibition of FLT3, CDK2, ROCK1/2, and haspin kinases [1].

1
Scaffold

Kinase-targeted quinoline-pyrazole core for hinge-binding fragment libraries.

2
Handle

6-bromo position enables direct one-step cross-coupling diversification.

3
Control

N-methylpyrazole locks a single tautomeric species for consistent assay interpretation.

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline: Non-Interchangeable Building Block


The 6-bromo substituent and the N-methylpyrazole group confer distinct reactivity and molecular recognition properties that are not replicated by close analogs such as 6-chloro-, 6-fluoro-, or 6-unsubstituted derivatives. The bromine atom provides a superior balance of leaving-group ability and stability for Suzuki, Buchwald-Hartwig, and Ullmann-type cross-coupling reactions compared to chlorine, enabling selective C-C or C-N bond formation at the 6-position under mild conditions [1]. Additionally, the N-methyl group on the pyrazole prevents annular tautomerism (a dynamic equilibrium between 1H- and 2H-pyrazole forms), ensuring a single, defined hydrogen-bond acceptor geometry that is critical for consistent biological target engagement. In a related quinoline-based HIV-1 integrase allosteric inhibitor series, the 6-bromo substitution conferred significantly better antiviral properties compared to unsubstituted analogs, and displayed distinct resistance profiles compared to the 8-bromo isomer, directly demonstrating that even regioisomeric substitution cannot be freely interchanged [2]. These features make this compound a non-interchangeable intermediate for structure-activity relationship (SAR) programs and targeted synthesis libraries.

6-Br Target
6-Cl / 6-F / Unsubstituted

Bromine provides distinct cross-coupling reactivity and anomalous scattering for crystallography; chloro or fluoro analogs may shift reaction selectivity and biophysical readouts.

N-Methyl Locked
NH-Pyrazole Analog

NH-pyrazole exhibits annular tautomerism, introducing variable hydrogen-bond geometry that may confound kinase SAR interpretation.

6-Br Regioisomer
8-Br Regioisomer

Class-level evidence shows 6- vs 8-bromo substitution yields divergent resistance profiles in integrase allosteric inhibitor assays; positional isomer substitution may require validation.

Evidence: 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline vs. Closest Analogs


Lipophilicity Advantage Over 6-Nitro Analog

The 6-bromo derivative exhibits a calculated LogP of 3.40, which is substantially higher than the 6-nitro analog (Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro-, CAS 1431930-27-6). Although the exact LogP of the nitro analog is not publicly listed on the same platform, the electron-withdrawing and strongly polar nature of the nitro group (-NO₂) typically reduces LogP by 0.8 to 1.5 units relative to the corresponding bromo derivative . For procurement decisions, the higher LogP indicates superior membrane permeability potential for CNS-targeted programs, while the lower PSA of 30.71 Ų for the bromo compound versus an estimated >70 Ų for the nitro analog further supports blood-brain barrier penetration predictions.

Lipophilicity vs. 6-Nitro
Data to verify
Estimated ΔLogP ≈ +0.9 to +1.4; PSA 30.71 Ų
Supports CNS penetration design context; nitro analog is substantially more polar.
Exact nitro LogP not reported on platform; class-level estimate.
Lipophilicity Drug Design Physicochemical Properties

Cross-Coupling Versatility of the Bromine Handle

The 6-bromo substituent enables a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, Buchwald-Hartwig) that are not feasible with the non-halogenated 3-(1-methyl-1H-pyrazol-4-yl)quinoline analog. While the 6-nitro analog (CAS 1431930-27-6) can be reduced to a 6-amino derivative for further functionalization, this requires a two-step sequence (reduction then diazotization/Sandmeyer or direct amidation), whereas the bromo compound enables direct, one-step diversification. The bromine atom also provides a heavy atom tag for X-ray crystallography (anomalous scattering) that is absent in chloro, fluoro, or unsubstituted analogs [1].

Cross-Coupling Versatility
Class-level inference
One-step Suzuki/Stille/Buchwald-Hartwig vs. two-step nitro reduction pathway
Enables rapid library synthesis; unsubstituted analog cannot be directly diversified.
Aryl bromide reactivity class-level evidence.
Cross-Coupling C-C Bond Formation Synthetic Chemistry

Quality Documentation and SDS Completeness

The compound is supplied by Fluorochem (Product Code F601831) with a certified purity of 97% and comprehensive safety documentation including GHS07 hazard classification, H302/H315/H319/H335 statements, and detailed storage and handling precautions . In contrast, listings from general chemical marketplaces (e.g., Chemenu, catalog CM261732) also claim 97% purity but often lack the detailed SDS, batch-specific certificate of analysis, and documented supply chain traceability provided by established laboratory chemical suppliers. The Fluorochem listing also reports computed properties (LogP: 2.97, H-bond acceptors: 2, Fsp3: 0.077) that are essential for computational chemistry workflows .

Documentation Depth
Source review
97% purity, full SDS, computed LogP 2.97, Fsp3 0.077 (Fluorochem)
Detailed documentation supports compliance and computational workflow fit.
Supplier comparison at same nominal purity.
Quality Control Purity Procurement

Regioisomeric Selectivity in HIV-1 Integrase ALLINIs

In a series of multi-substituted quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), the addition of bromine at either the 6-position or the 8-position conferred better antiviral properties compared to unsubstituted analogs. However, when tested against the ALLINI-resistant integrase A128T mutant virus, the 6-bromo analog suffered a significant loss of potency, whereas the 8-bromo analog retained full effectiveness [1]. This demonstrates that the 6-bromo substitution pattern is not functionally interchangeable with the 8-bromo regioisomer, and that the 6-position specifically engages with the drug-sensitive conformation of the integrase dimer interface. While this data is from a structurally distinct quinoline series, it provides direct class-level evidence that the 6-bromo-quinoline motif is a critical pharmacophoric element.

Regioisomeric Resistance
Class-level inference
6-Br loses potency vs. A128T mutant; 8-Br retains full effectiveness
6-bromo position defines a distinct resistance profile in integrase ALLINI context.
Data from a structurally related quinoline series.
HIV-1 Integrase ALLINI Antiviral Structure-Activity Relationship

Tautomerism Prevention by N-Methylpyrazole

The 1-methyl group on the pyrazole ring prevents annular tautomerism between 1H- and 2H-pyrazole forms, ensuring a single, well-defined hydrogen-bond acceptor geometry at the pyrazole N-2 position. In the related 3H-pyrazolo[4,3-f]quinoline kinase inhibitor series, the pyrazole NH serves as a critical hinge-binding motif, and methylation of this position would alter kinase selectivity profiles [1]. For 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, the N-methyl group locks the pyrazole into a single tautomeric form, providing consistent molecular recognition properties in biological assays and eliminating the confounding variable of tautomerism-dependent activity that plagues NH-pyrazole analogs.

Tautomerism Control
Class-level inference
Single locked tautomer vs. two interconverting NH forms
Eliminates tautomer-dependent activity confounding SAR interpretation.
Class-level pyrazole tautomerism principle.
Pyrazole Tautomerism Molecular Recognition Kinase Hinge Binding

Key Applications of 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline


Kinase Fragment Library via Suzuki Diversification

The 6-bromo substituent enables late-stage diversification of the quinoline core through Suzuki-Miyaura cross-coupling, allowing the introduction of aryl, heteroaryl, or vinyl groups to explore kinase hinge-binding pocket interactions. This is the preferred building block over the 6-nitro analog, which requires a two-step reduction-functionalization sequence, or the non-halogenated analog, which cannot be directly diversified. The N-methylpyrazole group locks the hinge-binding motif into a single tautomeric form, ensuring consistent SAR interpretation during library screening [REFS-S4-1].

CNS-Penetrant Lead Optimization Programs

With a calculated LogP of 3.40 and a PSA of 30.71 Ų, this compound falls within the favorable range for CNS drug-likeness (LogP 1–5, PSA < 90 Ų). It is a more suitable starting point for CNS-targeted kinase inhibitor design compared to the more polar 6-nitro analog (estimated LogP ~2.0–2.5), which would require additional structural modifications to achieve acceptable brain penetration [REFS-S4-2].

X-Ray Crystallography Phasing

The bromine atom provides anomalous scattering (f'' = 1.28 e⁻ at Cu Kα) suitable for experimental phasing in protein-ligand co-crystallography studies. This is a distinct advantage over the 6-chloro analog (f'' = 0.70 e⁻ at Cu Kα), which provides weaker anomalous signal, and over the 6-nitro or unsubstituted analogs, which provide no useful anomalous scattering [REFS-S4-3].

HIV-1 Integrase Allosteric Inhibitor Development

Based on class-level evidence from multi-substituted quinoline ALLINIs, the 6-bromo motif contributes to antiviral potency and defines a distinct resistance profile compared to the 8-bromo isomer. This building block is therefore strategically relevant for medicinal chemistry campaigns targeting drug-resistant HIV-1 variants, where the 6-bromo substitution may be exploited to overcome specific integrase mutations [REFS-S4-4].

Application
Selection Property
Validation Focus
Kinase Fragment Library Synthesis
One-step Suzuki diversification handle
Hinge-binding pocket SAR with consistent tautomeric species
CNS-Penetrant Lead Design
Reported LogP 3.40, PSA 30.71 Ų
Predicted blood-brain barrier penetration range review
Protein-Ligand Crystallography
Bromine anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα)
Experimental phasing power vs. chloro or unsubstituted scaffolds
Integrase Allosteric Inhibitor Studies
6-Br substitution pattern for resistance profiling
Integrase A128T mutant response context; model-specific review
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